molecular formula C20H14N4O3 B2990606 N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-nitrobenzamide CAS No. 313266-18-1

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-nitrobenzamide

Cat. No.: B2990606
CAS No.: 313266-18-1
M. Wt: 358.357
InChI Key: UYWNMXWKRUIMLC-UHFFFAOYSA-N
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Description

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-nitrobenzamide is a complex organic compound that features an imidazo[1,2-a]pyridine moiety linked to a phenyl ring, which is further connected to a nitrobenzamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-nitrobenzamide typically involves multi-step reactions starting from readily available precursors One common method involves the initial formation of the imidazo[1,2-a]pyridine core through cyclization reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • Imidazo[1,2-a]pyrimidines

Uniqueness

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-nitrobenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazo[1,2-a]pyridine core with a nitrobenzamide group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-20(14-7-9-17(10-8-14)24(26)27)21-16-5-3-4-15(12-16)18-13-23-11-2-1-6-19(23)22-18/h1-13H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWNMXWKRUIMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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